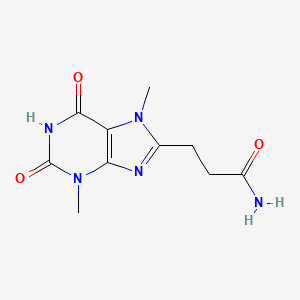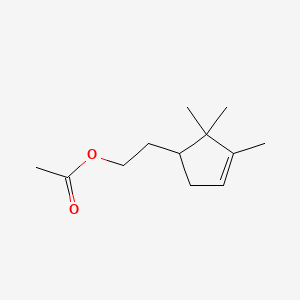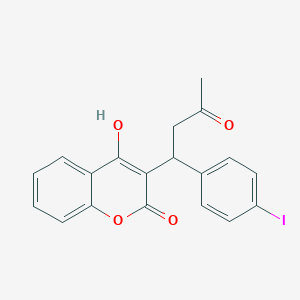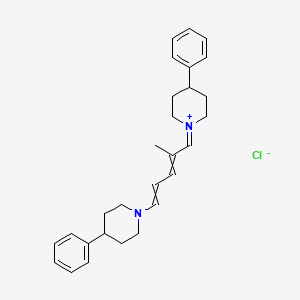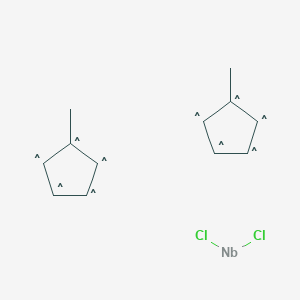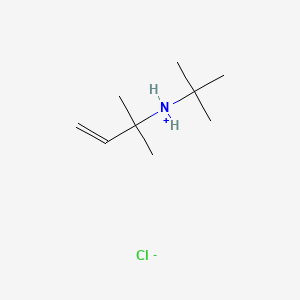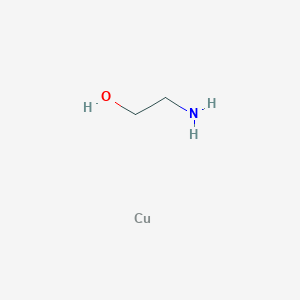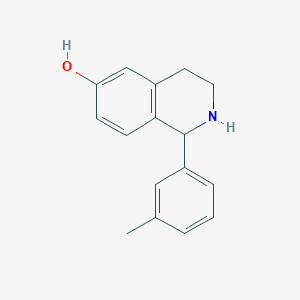
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 3-methylphenyl group attached to the tetrahydroisoquinoline core, which is further substituted with a hydroxyl group at the 6th position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a 3-methylphenylacetaldehyde reacts with a suitable amine under acidic conditions to form the tetrahydroisoquinoline core. The hydroxyl group can then be introduced at the 6th position through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the tetrahydroisoquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of a fully saturated tetrahydroisoquinoline derivative.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in neuroprotection and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The hydroxyl group at the 6th position plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 6th position.
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: Has a methyl group at the 4th position instead of the 3rd.
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-5-ol: Hydroxyl group is at the 5th position instead of the 6th.
Uniqueness
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 6th position enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry and drug development.
Propiedades
Número CAS |
596792-10-8 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C16H17NO/c1-11-3-2-4-13(9-11)16-15-6-5-14(18)10-12(15)7-8-17-16/h2-6,9-10,16-18H,7-8H2,1H3 |
Clave InChI |
WXDCZXLREKIUHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2C3=C(CCN2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)

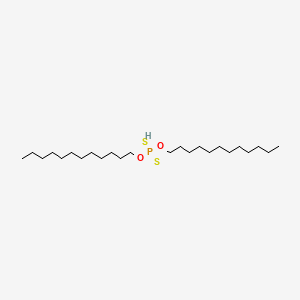
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
